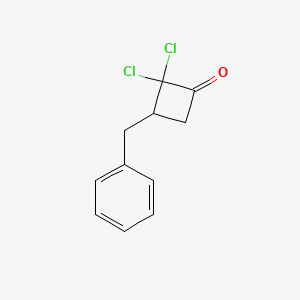
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is an organic compound with the molecular formula C7H12O4 It is characterized by the presence of a hydroxy group and an oxolane ring attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid typically involves the reaction of oxolane derivatives with propanoic acid precursors. One common method is the esterification of oxolane-2-carboxylic acid with hydroxypropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of oxolan-2-one derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-hydroxy-3-(oxolan-2-yl)propanol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxolan-2-one derivatives.
Reduction: 2-Hydroxy-3-(oxolan-2-yl)propanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The oxolane ring provides structural stability and can participate in various biochemical reactions. These interactions can modulate metabolic pathways and cellular processes, making the compound of interest for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-2-(oxolan-3-yl)propanoic acid
- 3-(5-Oxooxolan-2-yl)propanoic acid
- 2-(oxolan-3-yl)propanoic acid
Uniqueness
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is unique due to its specific structural arrangement, which combines a hydroxy group and an oxolane ring with a propanoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C7H12O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-hydroxy-3-(oxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H12O4/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6,8H,1-4H2,(H,9,10) |
Clé InChI |
YANAYWPSRRUZFP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC(C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-9-azabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B8553371.png)





![(6-Methoxy-[1,5]naphthyridin-4-yl)-hydrazine](/img/structure/B8553403.png)





